![molecular formula C7H5ClF2 B3024342 2-Chloro-1,5-difluoro-3-methylbenzene CAS No. 1261737-12-5](/img/structure/B3024342.png)
2-Chloro-1,5-difluoro-3-methylbenzene
Overview
Description
2-Chloro-1,5-difluoro-3-methylbenzene is a chemical compound with the molecular formula C7H5ClF2. It appears as a colorless to light yellow liquid . The CAS number for this compound is 1261737-12-5 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF2/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 162.3±35.0 °C and its density is predicted to be 1.289±0.06 g/cm3 . The molecular weight of the compound is 162.57 .Scientific Research Applications
Synthesis and Characterization
Research on halogenated benzenes, including those with chloro and fluoro groups, often focuses on their synthesis and characterization. For instance, studies have explored the synthesis of high-purity 1-chloro-2,6-difluorobenzene, a compound similar to 2-chloro-1,5-difluoro-3-methylbenzene, highlighting methods to isolate specific isomers without contamination by other similar compounds. Such research is crucial for producing high-purity intermediates for further chemical reactions and applications in pharmaceutical and agricultural industries (Moore, 2003).
Chemical Reactions and Mechanisms
The study of chloro- and fluoro-substituted benzenes also extends to their chemical reactions and mechanisms. For example, the electrochemical fluorination of chlorobenzene has been investigated, leading to the formation of various fluorinated products. Such research offers insights into the reactivity and potential chemical transformations of this compound under different conditions, which can be essential for developing new synthetic routes and materials (Horio et al., 1996).
Spectroscopic Studies
Spectroscopic techniques are vital for understanding the structural and electronic properties of halogenated aromatic compounds. Studies on compounds like 2-chloro-1,3-dibromo-5-fluorobenzene using techniques such as FTIR and Raman spectroscopy provide valuable information on vibrational modes and structural characteristics. These findings can be extrapolated to understand the spectroscopic properties of this compound, aiding in its identification and analysis in complex mixtures (Ilango et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken while handling this compound, as indicated by the precautionary statements P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
2-chloro-1,5-difluoro-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEUDXXGXHOFFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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